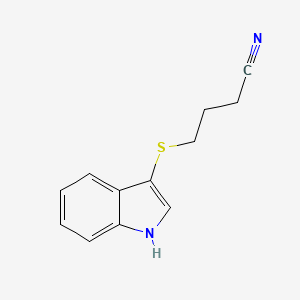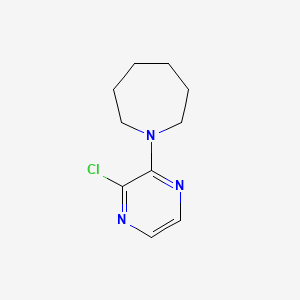
4-((1H-Indol-3-yl)thio)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Indol-3-yl)thio)butanenitrile is a chemical compound with the molecular formula C12H12N2S. It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-yl)thio)butanenitrile typically involves the reaction of indole-3-thiol with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where indole-3-thiol reacts with 4-bromobutanenitrile under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Indol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1H-Indol-3-yl)thio)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((1H-Indol-3-yl)thio)butanenitrile is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes, receptors, and DNA. The indole ring structure allows for strong binding interactions with these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
4-((1H-Indol-3-yl)thio)butanenitrile is unique due to the presence of both the indole ring and the thioether group, which can impart distinct chemical and biological properties compared to other indole derivatives
Eigenschaften
CAS-Nummer |
61021-92-9 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
4-(1H-indol-3-ylsulfanyl)butanenitrile |
InChI |
InChI=1S/C12H12N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,8H2 |
InChI-Schlüssel |
HPWOWHMNZHAXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)

![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)
